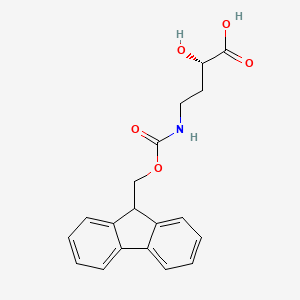![molecular formula C10H8Cl2N2S B3001490 5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine CAS No. 306321-16-4](/img/structure/B3001490.png)
5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine is a derivative of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in material science. Although the specific compound is not directly studied in the provided papers, the related structures and activities of similar thiadiazole compounds have been reported, which can provide insights into the potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves cyclization reactions and the formation of the thiadiazole ring. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives started from 4-chlorobenzoic acid and involved esterification, hydrazination, salt formation, and cyclization steps . Similarly, the ibuprofen-thiadiazole hybrid compound was prepared via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . These methods suggest that the synthesis of this compound could also involve a cyclization step, possibly starting from a dichlorophenyl precursor.
Molecular Structure Analysis
The molecular structures of thiadiazole derivatives are often characterized by spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using single-crystal X-ray diffraction and characterized by various spectroscopic techniques . The ibuprofen-thiadiazole hybrid compound's molecular structure in the crystalline phase was also determined by single-crystal X-ray diffraction . These studies indicate that the molecular structure of this compound could be similarly elucidated to reveal its geometric parameters and electronic properties.
Chemical Reactions Analysis
Thiadiazole compounds can undergo various chemical reactions, including nucleophilic substitution, as seen in the conversion of an intermediate thiadiazole into sulfonyl chloride followed by nucleophilic attack of amines . The reactivity of the thiadiazole ring can lead to the formation of diverse derivatives with potential biological activities. The compound may also be amenable to such reactions, allowing for the synthesis of a range of analogs.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives can be influenced by their molecular structure. For instance, the presence of chlorine substituents can affect the compound's polarity and electronic properties . The vibrational analysis and molecular structure determination provide insights into the bond character and electronic transitions within the molecule . The physical properties, such as solubility, melting point, and stability, can be inferred from thermal analysis and solubility studies. The compound's crystal structure can also reveal intermolecular interactions, which are important for understanding its solid-state properties .
Wissenschaftliche Forschungsanwendungen
1. Anti-Inflammatory Activity
5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine derivatives have shown potential in anti-inflammatory activity, particularly as inhibitors of 5-lipoxygenase (LOX), a key enzyme in leukotriene synthesis linked to inflammatory diseases such as asthma and rheumatoid arthritis. For instance, a study by Suh et al. (2012) synthesized and tested various 1,3-thiazole-2-amine derivatives, revealing significant anti-inflammatory properties in certain compounds, highlighting their therapeutic potential in inflammation-related conditions (Suh, Yum, Cheon, & Cho, 2012).
2. Antimalarial Activity
Research has also explored the antimalarial properties of thiadiazole derivatives. Faslager et al. (1973) conducted a study synthesizing thiadiazoles, including structures similar to this compound, and evaluated their antimalarial activity. The results demonstrated noteworthy antimalarial effects, suggesting a potential application of these compounds in treating malaria (Faslager, Johnson, & Werbel, 1973).
3. Antimicrobial and Antibacterial Activities
Compounds with a structure similar to this compound have been synthesized and tested for antimicrobial activities. For example, a study by Bektaş et al. (2007) synthesized triazole derivatives and assessed their antimicrobial properties, showing good to moderate activity against various microorganisms. This indicates the potential utility of similar compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
4. Corrosion Inhibition
The use of thiazole and thiadiazole derivatives in corrosion inhibition has been a focus of research as well. Kaya et al. (2016) conducted a study using density functional theory and molecular dynamics simulations to predict the corrosion inhibition performances of various thiazole derivatives on iron metal. Their findings suggest that these compounds, including those structurally related to this compound, could be effective in protecting metals against corrosion (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[(3,5-dichlorophenyl)methyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2S/c11-7-1-6(2-8(12)4-7)3-9-5-14-10(13)15-9/h1-2,4-5H,3H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJOMPVZQHLJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CC2=CN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate](/img/structure/B3001408.png)

![2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid;hydrochloride](/img/structure/B3001411.png)
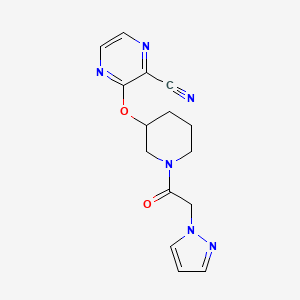
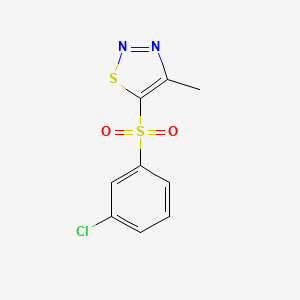
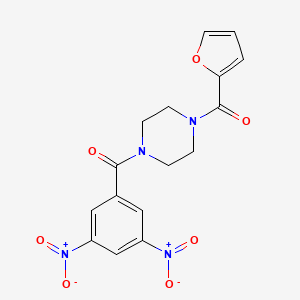
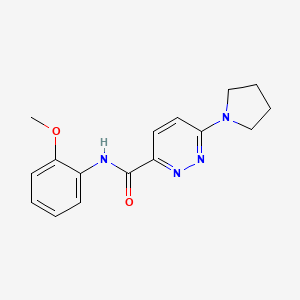
![5-Bromo-2-[[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B3001421.png)
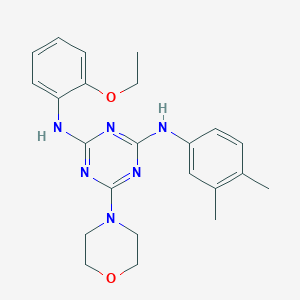
![5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B3001423.png)

![2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B3001427.png)
